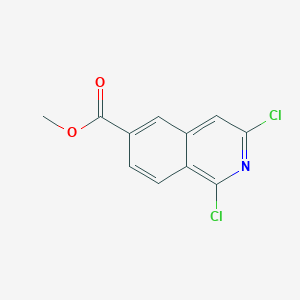

Methyl 1,3-dichloroisoquinoline-6-carboxylate

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for “Methyl 1,3-dichloroisoquinoline-6-carboxylate” is 1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atoms and the carboxylate group.Physical And Chemical Properties Analysis

“Methyl 1,3-dichloroisoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Methyl 1,3-dichloroisoquinoline-6-carboxylate is a compound that belongs to the broader class of chemicals known as isoquinolines, which have been extensively studied for their various therapeutic and pharmacological properties. While direct studies on Methyl 1,3-dichloroisoquinoline-6-carboxylate specifically are limited, insights can be gained from research on related compounds, such as tetrahydroisoquinolines and other isoquinoline derivatives.

Therapeutic Applications

Tetrahydroisoquinolines, closely related to Methyl 1,3-dichloroisoquinoline-6-carboxylate, have been found to have significant therapeutic potential. Research indicates that these compounds exhibit a wide range of therapeutic activities, including anticancer, anti-malaria, and central nervous system (CNS) effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been recognized for its neuroprotective properties, potentially preventing Parkinsonism in mammals. The U.S. FDA's approval of trabectedin, a compound derived from this class, for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery Expert Opinion on Therapeutic Patents, 2017.

Mechanisms of Action

The mechanisms by which these compounds exert their effects are varied and complex. They may involve inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system. These actions suggest a multifaceted approach to neuroprotection and highlight the potential for developing novel drugs with unique mechanisms of action for various therapeutic activities Critical Reviews in Toxicology, 2008.

Potential Applications in Drug Discovery

The broad therapeutic activities and potential novel mechanisms of action of tetrahydroisoquinoline derivatives underscore the importance of continued research in this area. These compounds could serve as promising candidates for developing treatments for infectious diseases, such as malaria, tuberculosis, HIV-infection, and others, as well as for CNS disorders, including depression and addiction Bioorganic Chemistry, 2021.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Propriétés

IUPAC Name |

methyl 1,3-dichloroisoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFVNCAXJKWGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,3-dichloroisoquinoline-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1409537.png)

![(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1409540.png)